Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a halogenated tetrahydronaphthalene derivative featuring a complex substitution pattern. Its structure includes a partially hydrogenated naphthalene core with two bromine atoms at positions 1 and 3, a hydroxyl group at position 4, and a methyl ester at position 2. This compound’s structural complexity makes it a subject of interest in synthetic organic chemistry, particularly in studies exploring regioselective substitution and steric effects in polycyclic systems.
Properties
IUPAC Name |
methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-17-12(16)8-9(13)6-4-2-3-5-7(6)11(15)10(8)14/h15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLRZCLMJBMXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(CCCC2)C(=C1Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing features are its bromine substituents and hydroxyl-ester combination . Below is a comparison with structurally related tetrahydronaphthalene derivatives:
Key Observations :
- Bromine vs. Amino Groups: Bromine increases molecular weight and electronegativity compared to amino analogs, enhancing reactivity in electrophilic substitutions but reducing solubility in polar solvents .
- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in the ethyl ester derivative , which may affect crystallization behavior.
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., 102–103.5°C in ) generally exhibit higher melting points than hydroxylated or amino analogs due to stronger intermolecular forces.
- Solubility: The target compound’s bromine and hydroxyl groups create a balance between polar and nonpolar solubility, whereas the ethyl ester derivative is more soluble in organic solvents due to its ketone group.
Pharmacological and Industrial Relevance
- Pharmacopeial Standards : While the target compound lacks direct pharmacopeial data, tetrahydronaphthalene carboxamides and nitriles are subject to sterility and pH testing, suggesting regulatory considerations for bioactive analogs.
- Lumping Strategy : Compounds with similar backbones (e.g., tetrahydronaphthalene cores) may be grouped in computational models, though bromine and hydroxyl substituents would necessitate distinct reaction pathways.
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